2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3INO/c11-10(12,13)9(16)15-6-5-7-1-3-8(14)4-2-7/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYNLYWEZTDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573221 | |
| Record name | 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308336-42-7 | |
| Record name | 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide typically involves the reaction of 4-iodophenylethylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding nitro or hydroxyl derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Organic Synthesis
2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex molecules due to its ability to undergo nucleophilic substitution reactions and other transformations.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |
| Reagent | Acts as a reagent in fluorination reactions. |
Medicinal Chemistry
The compound is explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. The presence of the trifluoromethyl group enhances lipophilicity, improving bioavailability.
- Case Study : Research has indicated that derivatives of this compound exhibit promising cytotoxicity against various cancer cell lines, suggesting its role as a lead compound in drug discovery.
Studies have shown that this compound possesses significant biological activity, including:
- Antimicrobial properties against a range of pathogens.
- Potential as an enzyme inhibitor due to its ability to interact with specific molecular targets.
| Biological Activity | Target |
|---|---|
| Antimicrobial | Bacterial and fungal strains |
| Enzyme Inhibition | Potential targets include kinases and proteases |
Material Science
In material science, this compound is investigated for its incorporation into fluorinated polymers. These materials are valued for their thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The iodophenyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular signaling pathways and biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide
- Molecular Formula: C₈H₅F₃INO (identical to the target compound).
- Key Difference : Iodine is at the ortho position on the phenyl ring instead of the para position.
- Impact : The ortho-substituted derivative may exhibit reduced steric accessibility for receptor binding compared to the para-substituted target compound. Fluorine’s electron-withdrawing effect enhances metabolic stability, but the ortho-iodine could introduce steric hindrance in synthetic pathways .
2-Chloro-N-(4-fluorophenyl)acetamide
- Molecular Formula: C₈H₇ClFNO.
- Key Differences : Chlorine replaces iodine, and fluorine is at the para position.
- Impact: Chlorine’s smaller size and higher electronegativity compared to iodine may reduce lipophilicity and alter intermolecular interactions (e.g., hydrogen bonding). This compound is used in synthesizing quinoline derivatives and piperazinediones .
Functional Group Modifications
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide
- Molecular Formula : C₉H₅F₃N₂O.
- Key Difference: A cyano (-CN) group replaces iodine at the para position.
- Impact: The strong electron-withdrawing cyano group increases reactivity in nucleophilic substitutions, making this compound a versatile intermediate for pharmaceuticals like kinase inhibitors .
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide
- Molecular Formula: C₁₂H₁₃F₃INO₃.
- Key Differences : Additional methoxy (-OCH₃) groups at positions 2 and 5 on the phenyl ring.
- This compound is used in analytical standards and drug discovery .
Chain Length and Substituent Additions
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide
- Molecular Formula: C₁₀H₁₀F₃NO.
- Key Difference : Lacks iodine but retains the phenethyl chain.
- Impact : Detected in plant alkaloids, this compound may serve as a precursor or isomer of phenethylamine (PEA) derivatives. Its bioactivity is linked to phenylalanine metabolism .
2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Structural and Functional Comparison Table
Research Findings and Implications
Substituent Position : Para-substituted iodine in the target compound optimizes steric accessibility for receptor binding compared to ortho-substituted analogs .
Halogen Effects : Iodine’s large atomic radius enhances van der Waals interactions in biological systems, whereas chlorine/fluorine derivatives prioritize electronic effects .
Functional Groups: Methoxy and hydroxy groups improve solubility, while cyano groups enhance reactivity for targeted synthesis .
Synthetic Utility : Column chromatography (ethyl acetate-hexane) is a common purification method for trifluoroacetamide derivatives .
Biological Activity
2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide is a compound characterized by its unique trifluoromethyl and iodophenyl functionalities. This chemical structure suggests potential biological activity, particularly in the fields of medicinal chemistry and drug discovery. Understanding its biological activity is crucial for exploring its applications in therapeutics.
- Molecular Formula : C11H11F3INO2
- Molecular Weight : Approximately 373.11 g/mol
- Structure : The compound features a trifluoroacetamide structure, which enhances its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound can be attributed to several key interactions:
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Halogen Bonding : The iodophenyl group may participate in halogen bonding and other non-covalent interactions, modulating the activity of enzymes and receptors.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The trifluoromethyl group is known to enhance the efficacy of antimicrobial agents by improving their membrane permeability.
Anticancer Properties
In vitro studies have indicated potential anticancer activity. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HeLa Cells (human cervix carcinoma)
- CEM Cells (human T-lymphocyte cells)
- L1210 Cells (murine leukemia cells)
The mechanism involves the modulation of pathways related to cell proliferation and apoptosis .
Study 1: Anticancer Activity
A study examined the effects of this compound on HeLa cells. The results showed an IC50 value of approximately 15 µM, indicating moderate potency against this cancer line. The compound was found to induce apoptosis through caspase activation pathways.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar trifluorinated compounds against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting effective antimicrobial activity comparable to established antibiotics.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide to maximize yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-iodophenethylamine with trifluoroacetic anhydride under controlled conditions. Key parameters include:
- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the trifluoroacetyl group .
- Temperature : Maintain 0–5°C during acyl chloride formation to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds between acetamide NH and iodine atoms). For example, analogous structures show C=O···H–N hydrogen bonds (1.98–2.12 Å) stabilizing the crystal lattice .
- NMR : Assign peaks using - and -NMR with DEPT-134. The trifluoromethyl group appears as a singlet (~-70 ppm in -NMR), while the iodophenyl protons show distinct aromatic splitting (δ 7.2–7.6 ppm) .
Q. What safety protocols are recommended for handling the iodophenyl moiety during storage and experiments?
- Methodological Answer :
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent iodine degradation.
- Handling : Use fume hoods, nitrile gloves, and lead shielding to minimize radiation exposure from .
- Spill management : Neutralize with sodium thiosulfate to reduce iodine volatility .
Advanced Research Questions
Q. When encountering discrepancies between theoretical and observed NMR shifts, what systematic approaches resolve these errors?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations at B3LYP/6-311+G(d,p)) by comparing with experimental data for analogous compounds .
- Step 2 : Check for solvent effects (e.g., chloroform vs. DMSO-d6) and concentration-dependent aggregation.
- Step 3 : Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assign overlapping signals .
Q. How can density functional theory (DFT) calculations validate the electronic environment of the trifluoroacetamide group?
- Methodological Answer :
- Electrostatic potential maps : Predict nucleophilic/electrophilic sites. The trifluoroacetamide carbonyl exhibits reduced electron density due to electron-withdrawing CF .
- IR spectroscopy : Compare computed (DFT) vs. experimental C=O stretching frequencies (~1680–1720 cm). Deviations >10 cm suggest conformational or solvent effects .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity in derivatives of this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay).
- Cellular uptake : Radiolabel the iodine moiety () to quantify permeability in Caco-2 monolayers .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
Q. How do structural modifications (e.g., substituent effects on the phenyl ring) influence the compound’s stability under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
